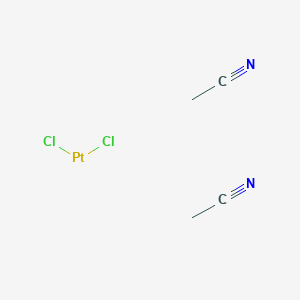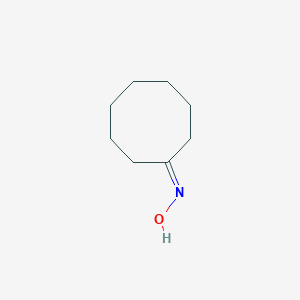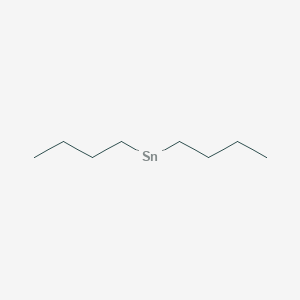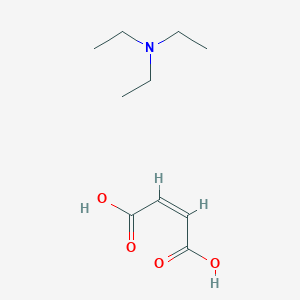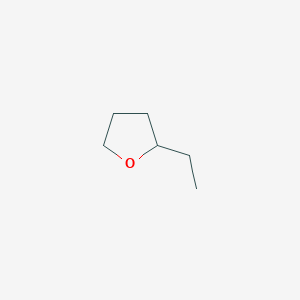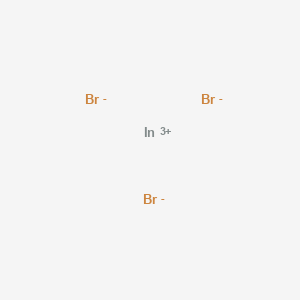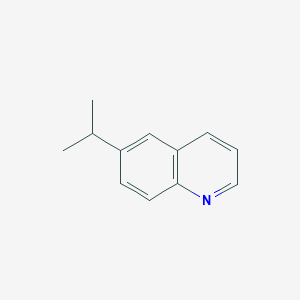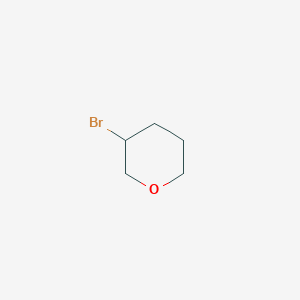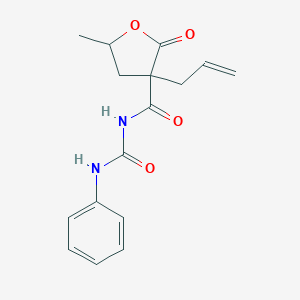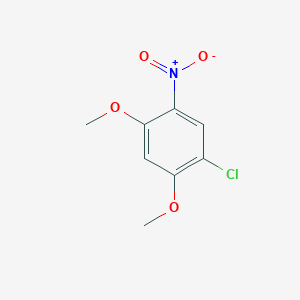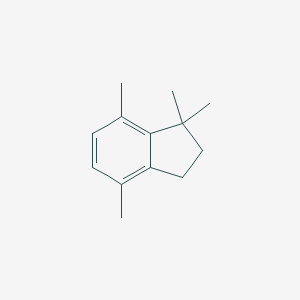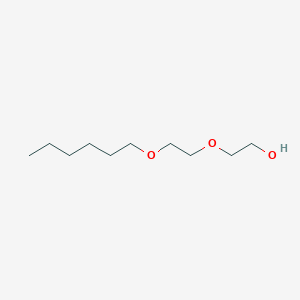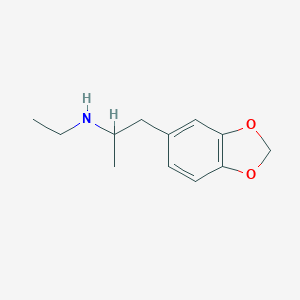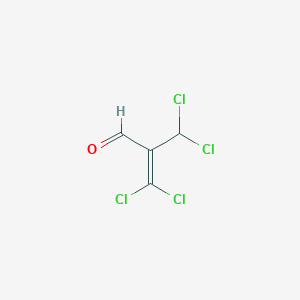
Acrolein, 3,3-dichloro-2-(dichloromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a chemical compound that is used in various industrial processes. It is a highly reactive and toxic compound that can cause detrimental effects on human health and the environment. The purpose of
作用机制
Acrolein is a highly reactive compound that can interact with various biomolecules, including proteins, DNA, and lipids. It can form covalent bonds with these molecules, leading to alterations in their structure and function. Acrolein has been shown to induce oxidative stress, inflammation, and cell death in various cell types.
生化和生理效应
Acrolein has been shown to have a wide range of biochemical and physiological effects. It can induce oxidative stress, inflammation, and cell death in various cell types. It has also been shown to alter the expression of various genes and proteins involved in cellular signaling pathways and immune responses.
实验室实验的优点和局限性
Acrolein has several advantages for use in lab experiments, including its highly reactive nature and ability to form covalent bonds with various biomolecules. However, it is also highly toxic and can cause detrimental effects on human health and the environment. Careful handling and disposal of acrolein are necessary to ensure the safety of researchers and the environment.
未来方向
There are several future directions for the use of acrolein in scientific research. One area of interest is the development of new therapeutic agents that target acrolein-induced oxidative stress and inflammation. Another area of interest is the study of the role of acrolein in various diseases, including cancer and neurodegenerative disorders.
Conclusion
Acrolein, 3,3-dichloro-2-(dichloromethyl)- is a highly reactive and toxic compound that has been widely used in scientific research. It has several advantages for use in lab experiments, including its ability to form covalent bonds with various biomolecules. However, careful handling and disposal are necessary to ensure the safety of researchers and the environment. There are several future directions for the use of acrolein in scientific research, including the development of new therapeutic agents and the study of its role in various diseases.
合成方法
Acrolein is typically synthesized through the oxidation of propylene or glycerol. The process involves the use of a catalyst, such as silver or copper, to initiate the oxidation reaction. The resulting product is a clear, colorless liquid with a pungent odor.
科学研究应用
Acrolein has been widely used in scientific research due to its highly reactive nature and ability to form covalent bonds with various biomolecules. It has been used as a cross-linking agent in the study of protein structure and function, as well as in the development of new therapeutic agents for various diseases.
属性
CAS 编号 |
14129-84-1 |
|---|---|
产品名称 |
Acrolein, 3,3-dichloro-2-(dichloromethyl)- |
分子式 |
C4H2Cl4O |
分子量 |
207.9 g/mol |
IUPAC 名称 |
3,3-dichloro-2-(dichloromethyl)prop-2-enal |
InChI |
InChI=1S/C4H2Cl4O/c5-3(6)2(1-9)4(7)8/h1,3H |
InChI 键 |
VGAPMLASFWCDHB-UHFFFAOYSA-N |
SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
规范 SMILES |
C(=O)C(=C(Cl)Cl)C(Cl)Cl |
其他 CAS 编号 |
14129-84-1 |
同义词 |
2-(DICHLOROMETHYL)-3,3-DICHLOROPROPENAL |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



